molecular formula C26H20N2O6 B3692540 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate CAS No. 355420-80-3

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B3692540
CAS No.: 355420-80-3
M. Wt: 456.4 g/mol
InChI Key: XOKHXCCIRAVRII-UHFFFAOYSA-N
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Description

This compound is a quinoline-based derivative with a molecular formula of C₂₆H₂₀N₂O₅ (molecular weight: 440.455 g/mol) . Its structure comprises:

  • An 8-methylquinoline core substituted at position 2 with a 4-methoxyphenyl group (electron-donating methoxy substituent).
  • A 4-carboxylate ester linked to a 2-(3-nitrophenyl)-2-oxoethyl moiety, where the nitro group at the meta position introduces electron-withdrawing effects .

The compound is synthesized via palladium-catalyzed cross-coupling reactions, a method validated for analogous quinoline derivatives (e.g., Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ and PCy₃ in DMF/K₂CO₃) .

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6/c1-16-5-3-8-21-22(14-23(27-25(16)21)17-9-11-20(33-2)12-10-17)26(30)34-15-24(29)18-6-4-7-19(13-18)28(31)32/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKHXCCIRAVRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355420-80-3
Record name 2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Nitrophenyl Group: The nitrophenyl group can be added via a nucleophilic aromatic substitution reaction, where 3-nitrophenylamine reacts with the intermediate product from the previous step.

    Formation of the Final Product: The final step involves the esterification of the carboxylic acid group with 2-oxoethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles such as amines or thiols replace the nitro group.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

    Ester Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and reflux conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

    Ester Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to various biological effects.

    Pathways Involved: It may inhibit specific enzymes involved in cancer cell proliferation, disrupt microbial cell membranes, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in substituent groups on the quinoline core and ester moiety:

Compound Name Molecular Formula Quinoline C2 Substituent Ester Phenyl Substituent Molecular Weight (g/mol) Key Features
Target: 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate C₂₆H₂₀N₂O₅ 4-Methoxyphenyl 3-Nitrophenyl 440.455 Electron-donating (OCH₃) and -withdrawing (NO₂) groups
Analog 1: 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate C₂₅H₁₇ClN₂O₅ 4-Chlorophenyl 3-Nitrophenyl 461.09 ([M+H]⁺) Chlorine (electron-withdrawing) replaces methoxy
Analog 2: [2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate C₂₆H₁₉N₃O₇ 4-Methylphenyl 4-Nitrophenyl ~465.45 Methyl (electron-donating) and para-nitro groups
Analog 3: [2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate C₂₆H₁₈ClN₃O₆ 4-Methoxyphenyl 4-Chloro-3-nitrophenyl 490.093 Dual electron-withdrawing (Cl, NO₂) on ester phenyl

Physicochemical Properties

  • Steric Effects : Analog 3’s 4-chloro-3-nitrophenyl group introduces steric hindrance and stronger electron withdrawal, which may reduce metabolic stability compared to the target’s 3-nitrophenyl .
  • Collision Cross-Section (CCS) : Analog 1 exhibits a CCS of 205.3 Ų for [M+H]⁺, a metric used in mass spectrometry for structural characterization . Comparable data for the target compound is unavailable but could be predicted using similar computational tools (e.g., SHELX or WinGX ).

Biological Activity

The compound 2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula: C26H20N2O6
  • Molecular Weight: 440.46 g/mol
  • CAS Number: 355420-80-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Studies indicate that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown efficacy against B16 murine melanoma and human promyelocytic leukemia (HL-60) cells. The IC50 values for related compounds were reported in the range of 0.081.0μM0.08-1.0\,\mu M .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. In vivo studies demonstrated a reduction in paw edema in animal models, comparable to standard anti-inflammatory drugs like phenylbutazone. Specifically, a dose of 40mg/kg40\,mg/kg resulted in a 76.48%76.48\% reduction in paw volume .
  • Analgesic Activity
    • Analgesic properties were assessed using the acetic acid-induced writhing test, where a 74%74\% reduction in writhing response was observed at a 40mg/kg40\,mg/kg dose .

Antitumor Efficacy

A systematic study conducted on related quinoline compounds demonstrated their antitumor efficacy through various assays:

Cell LineIC50 (µM)Treatment Effect
HL-600.08Significant growth inhibition
B16F100.5Increased life span in treated mice
Neuro 2a1.0Clonogenic survival inhibition

The results indicated that these compounds could significantly inhibit tumor growth and increase survival rates in treated subjects .

Anti-inflammatory and Analgesic Studies

The anti-inflammatory effects were quantified through the carrageenan-induced paw edema model:

Treatment Dose (mg/kg)Reduction in Paw Volume (%)
4076.48
150 (Phenylbutazone)Comparable effect

In analgesic studies, the compound's efficacy was evident through reduced abdominal constrictions:

Treatment Dose (mg/kg)Reduction in Writhing Response (%)
4074

These findings support the potential therapeutic applications of this compound in treating inflammatory conditions and pain .

Case Studies

A notable case study involved the application of similar quinoline derivatives in clinical settings, where they were used as adjunct therapies for cancer treatment. Patients exhibited improved outcomes when treated with these compounds alongside conventional chemotherapy, indicating their role as potential enhancers of anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Nitrophenyl)-2-oxoethyl quinoline derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves coupling quinoline-4-carboxylate precursors with nitro-substituted phenyl intermediates via esterification or nucleophilic acyl substitution. For example, in analogous syntheses, 2-chloro-8-methylquinoline-3-formyl derivatives are reacted with aromatic amines under methanol reflux, followed by purification via column chromatography . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for high-temperature stability), and catalysts like PdCl₂(PPh₃)₂ for cross-coupling reactions . Reaction progress should be monitored via TLC, and yields improved by controlling pH (e.g., NaBH₃CN reduction at pH ≈ 6) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group splitting patterns) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₂₆H₂₁N₂O₆: calc. 457.14) .

Q. What safety protocols are critical when handling nitroaromatic quinoline derivatives?

  • Methodological Answer : Follow GHS guidelines even if classification data is absent:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers away from ignition sources (dry, ventilated areas) .
  • Emergency procedures: Flush eyes with water for 15 minutes; use ethanol-insoluble foam for fire suppression .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX (SHELXL for refinement, SHELXD for phase solving). Key steps:

  • Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion .
  • Structure Solution : Direct methods in SHELXS for initial phase estimates, followed by Fourier refinement to locate nitro and methoxy groups .
  • Validation : Check R-factor convergence (<0.05), twin law analysis (e.g., inversion twinning in similar quinoline structures ), and Hirshfeld surfaces for intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. XRD) for nitro-substituted regions?

  • Methodological Answer :

  • Iterative Refinement : Cross-validate NMR chemical shifts with DFT-calculated spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
  • Dynamic Effects : Consider rotational barriers (e.g., nitro group torsion angles in XRD vs. averaged NMR signals) .
  • Multi-Technique Analysis : Use IR to confirm nitro symmetry (asymmetric vs. symmetric stretches) and mass spectrometry to rule out degradation products .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to identify electrophilic sites (e.g., LUMO localization on the quinoline carbonyl) .
  • Transition State Analysis : Calculate activation energies for methoxy displacement using nitro as a directing group .
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMSO) via COSMO-RS models to predict rate enhancement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate

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